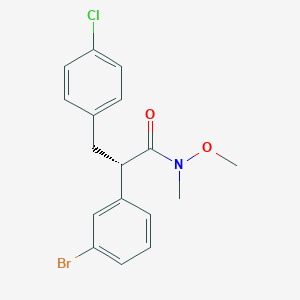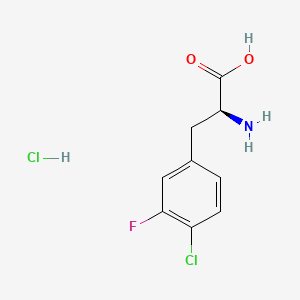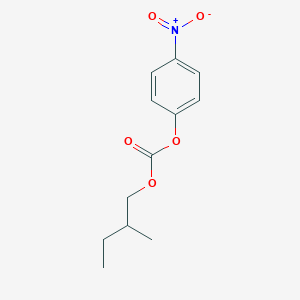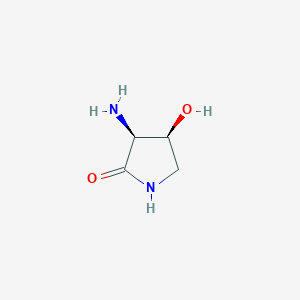
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2. This compound features an ethoxy group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. .
Analyse Chemischer Reaktionen
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). .
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one finds applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific molecular pathways.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, depending on its specific application and context
Vergleich Mit ähnlichen Verbindungen
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one and 2-propanone, 1-[3-(trifluoromethyl)phenyl]- share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both ethoxy and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in specific applications
Eigenschaften
Molekularformel |
C12H13F3O2 |
|---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
1-[3-ethoxy-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2/c1-3-17-11-6-9(4-8(2)16)5-10(7-11)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
JGBPRLHDQPOZRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate hemioxalate](/img/structure/B14045575.png)


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)

